Ethyl glycinate-13C2-15N hydrochloride
Description
Ethyl glycinate-¹³C₂-¹⁵N hydrochloride is a stable isotope-labeled derivative of glycine ethyl ester hydrochloride, where two carbon atoms (¹³C) and one nitrogen atom (¹⁵N) replace their natural abundance counterparts. This compound (CAS: [U-¹³C₂,¹⁵N]-Glycine ethyl ester hydrochloride, molecular formula: C₄H₁₀ClNO₂) is synthesized with high isotopic purity (99% ¹³C, 98% ¹⁵N) and a molecular weight of 137.56 g/mol . It is widely used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, particularly in metabolic tracing and pharmacokinetic research.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10ClNO2 |
|---|---|
Molecular Weight |
142.56 g/mol |
IUPAC Name |
ethyl 2-(15N)azanylacetate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1,5+1; |
InChI Key |
TXTWXQXDMWILOF-XNBXTRTGSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2][15NH2].Cl |
Canonical SMILES |
CCOC(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Glycine with Ethanol and Hydrochloric Acid
The primary synthesis route involves esterification of glycine with ethanol in the presence of hydrochloric acid (HCl). This method is optimized for high yield and isotopic enrichment:
Reaction Formula:
Key Parameters:
| Parameter | Value/Description | Source |
|---|---|---|
| Glycine to Ethanol Ratio | 1:2.5–3 (weight) | |
| HCl to Glycine Ratio | 0.5–0.8 (weight) | |
| Temperature | 70–80°C (no external heating) | |
| Yield | >94% |
This method avoids energy-intensive heating, leveraging the exothermic nature of esterification. The reaction is typically conducted in anhydrous ethanol with controlled HCl addition to minimize side reactions.
Isotopic Labeling Strategies
Stable isotopes (¹³C and ¹⁵N) are introduced via labeled precursors:
-
¹³C-Labeled Glycine : Synthesized from carbon-13-enriched carbon dioxide or sodium bicarbonate.
-
¹⁵N-Labeled Ammonia : Used in glycine production to achieve nitrogen-15 incorporation.
Isotopic Enrichment:
Labeled glycine is synthesized under stringent conditions to preserve isotopic integrity. The esterification step with ethanol and HCl then incorporates the labeled glycine into the final product.
Industrial-Scale Production Optimization
Continuous Flow Reactor Processes
For large-scale synthesis, continuous flow reactors enhance efficiency and safety:
Process Overview:
-
Glycine and Ethanol Mixture : Labeled glycine and ethanol are fed into a reactor.
-
HCl Addition : Controlled introduction of HCl initiates esterification.
-
Temperature Control : Maintained at 70–80°C to optimize reaction kinetics.
-
Crystallization : Cooling the reaction mixture precipitates the product.
Advantages:
Purification Techniques
Post-reaction purification ensures removal of unreacted reagents and byproducts:
| Step | Method | Purpose |
|---|---|---|
| Filtration | Vacuum filtration | Removes unreacted glycine |
| Washing | Ethanol-diethyl ether mixture | Eliminates residual HCl |
| Recrystallization | Ethanol/ether solvent | Enhances crystallinity |
| Drying | Vacuum desiccation | Achieves anhydrous state |
These steps yield a white crystalline solid with minimal impurities (<1% water, <0.6% glycine).
Challenges and Innovations in Isotopic Labeling
Maintaining Isotopic Purity
Critical factors in preserving ¹³C and ¹⁵N labeling include:
-
Precursor Quality : Use of >98% enriched ¹⁵N glycine ensures minimal dilution.
-
Reaction pH : Acidic conditions (pH <2) prevent isotopic exchange with water.
Case Study:
A study using ¹³C₂-¹⁵N glycine achieved >99% retention of isotopes through:
Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Isotopic Enrichment |
|---|---|---|---|
| Conventional Batch | 90–94 | 95–99 | 98–99% |
| Continuous Flow | 94–96 | >99 | 99–100% |
| Fischer Esterification | 85–90 | 92–95 | 97–98% |
Applications in Research
Chemical Reactions Analysis
1.1. Esterification of Glycine with Absolute Ethanol
The primary synthesis involves the esterification of glycine with absolute ethanol under acidic conditions (HCl), forming the hydrochloride salt. Isotopic labeling is achieved using -enriched glycine and -enriched ammonia precursors .
Reaction Scheme:
| Parameter | Value |
|---|---|
| Molar Ratio (Glycine:EtOH:HCl) | 1 : 2.5–3 : 0.5–0.8 |
| Temperature | 70–80°C |
| Yield | >90% (optimized) |
1.2. Isotope Incorporation
-
13C^{13}\text{C}13C Labeling : Achieved via Strecker synthesis using -formaldehyde () and -KCN, followed by acid hydrolysis to yield -glycine .
-
15N^{15}\text{N}15N Labeling : Utilizes in the Strecker reaction or reductive amination steps .
2.1. Hydrolysis to Glycine
The ethyl ester undergoes hydrolysis under acidic or basic conditions to regenerate glycine, retaining isotopic labels:
2.2. Alkylation via O’Donnell Reaction
The compound reacts with alkyl halides in the presence of a base to form N-alkyl glycine derivatives, critical for peptide synthesis :
2.3. Diazo Compound Formation
Used in continuous-flow synthesis of diazo esters, a precursor for cyclopropanation and C–H functionalization :
2.4. Phosphorylation
Reacts with trimethyl phosphite in an Arbuzov reaction to form phosphonato glycine derivatives :
3.2. Metabolic Pathway Tracing
-
Enables tracking of glycine metabolism in vivo via isotopic enrichment in intermediates like serine and glutathione .
Stability and Handling
Scientific Research Applications
Metabolic Studies
Tracer Studies
Ethyl glycinate-13C2-15N hydrochloride is widely used as a tracer in metabolic studies to investigate amino acid metabolism and protein turnover. The isotopic labeling allows researchers to track the incorporation of glycine into metabolic pathways without interference from endogenous glycine.
Case Study: Amino Acid Metabolism
A study conducted by researchers at UCL utilized ethyl glycinate-13C2-15N in tracer experiments to analyze the dynamics of glycine metabolism in vivo. The results indicated significant insights into the role of glycine in various metabolic processes, demonstrating the compound's effectiveness in tracing metabolic pathways .
Pharmaceutical Development
Drug Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory drugs and other therapeutic agents. Its stable isotopic labeling provides critical information regarding drug metabolism and pharmacokinetics.
Case Study: Drug Metabolism Research
In a recent investigation, ethyl glycinate-13C2-15N was employed to study the metabolism of a novel anti-inflammatory compound. The isotopic signatures allowed for precise tracking of the drug's metabolic fate, leading to improved formulations with enhanced efficacy .
Tracer for Environmental Studies
The compound is also utilized in environmental monitoring to trace nitrogen cycles and assess the impact of nitrogenous compounds on ecosystems. Its isotopic composition allows for detailed tracking of nitrogen flow through various environmental compartments.
Agricultural Applications
Fertilizer Development
this compound is being explored as a component in fertilizers to enhance nutrient uptake in plants. The stable isotopes provide valuable data on nutrient assimilation and efficiency.
Mechanism of Action
The mechanism of action of ethyl glycinate-13C2-15N hydrochloride involves its incorporation into metabolic pathways where the labeled atoms can be traced using analytical techniques like NMR spectroscopy. The isotopic labels allow researchers to study the dynamics of metabolic processes and the fate of the compound in biological systems .
Comparison with Similar Compounds
Isotopic Labeling and Structural Variations
Ethyl glycinate-¹³C₂-¹⁵N hydrochloride is compared below with isotopically labeled glycine derivatives and related esters:
| Compound | CAS Number | Molecular Formula | Isotopic Purity | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl glycinate-¹³C₂-¹⁵N hydrochloride | 1028814-07-4 | C₄H₁₀ClNO₂ | 99% ¹³C, 98% ¹⁵N | 137.56 |
| [¹³C₂]-Glycine ethyl ester | 892505-88-3 | C₂¹³C₂H₉NO₂ | 99% ¹³C | 105.12 |
| Glycine-1-¹³C-¹⁵N | 112898-03-0 | C₂H₅NO₂ | 99% ¹³C, 98% ¹⁵N | 77.08 |
| L-Lysine-¹³C₆-¹⁵N₂ hydrochloride | N/A | C₆H₁₅ClN₂O₂ | 99% ¹³C, 98% ¹⁵N | 209.20 |
Key Observations :
- Isotopic Scope : Unlike [¹³C₂]-Glycine ethyl ester (only ¹³C-labeled), Ethyl glycinate-¹³C₂-¹⁵N hydrochloride includes dual labeling (¹³C and ¹⁵N), enhancing its utility in multi-tracer studies .
- Molecular Weight: The hydrochloride salt form increases molecular weight compared to non-salt analogs (e.g., Glycine-1-¹³C-¹⁵N at 77.08 g/mol vs. 137.56 g/mol for the ethyl ester hydrochloride) .
- Functional Groups : Ethyl esters (e.g., Ethyl glycinate derivatives) exhibit higher stability in aqueous solutions than methyl esters, making them preferable for long-term metabolic assays .
Stability and Handling
Biological Activity
Ethyl glycinate-13C2-15N hydrochloride, also referred to as glycine hydrochloride, ethyl ester (13C2; 15N), is a stable isotope-labeled derivative of glycine. This compound is characterized by the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope, which significantly enhances its utility in various scientific applications, particularly in metabolic studies and tracer experiments. The molecular formula for this compound is C4H9ClN[15N]O2, with a molecular weight of approximately 142.56 g/mol .
The synthesis of this compound involves controlled chemical processes to ensure high purity and isotopic enrichment levels. The presence of stable isotopes allows researchers to track the compound's behavior in biological systems without the complications associated with radioactive tracers . The compound's unique isotopic signature makes it particularly useful for tracing metabolic pathways involving glycine.
Biological Functions of Glycine
Glycine, the simplest amino acid, plays several crucial roles in biological systems:
- Protein Synthesis : Glycine is a building block for proteins.
- Metabolic Pathways : It participates in various metabolic pathways, including the synthesis of other amino acids and neurotransmitters.
- Neurotransmission : Glycine acts as an inhibitory neurotransmitter in the central nervous system, contributing to the regulation of neuronal excitability .
Applications in Research
The primary applications of this compound include:
- Metabolic Studies : Its isotopic labeling allows for detailed tracking of glycine metabolism in vivo.
- Tracer Experiments : It is used as a tracer to study metabolic pathways without interference from endogenous glycine levels.
- Pharmacokinetic Studies : The compound can be utilized to investigate the absorption, distribution, metabolism, and excretion (ADME) of glycine and its derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of this compound:
Study 1: Tracing Glycine Metabolism
A study utilized this compound to trace glycine metabolism in human subjects. The stable isotopes allowed researchers to monitor how glycine was utilized in various metabolic pathways without interference from naturally occurring glycine. Results indicated significant variations in metabolic rates depending on dietary intake and physiological conditions .
Study 2: Neurotransmitter Function
Research investigating the role of glycine as a neurotransmitter demonstrated that this compound could enhance our understanding of glycinergic signaling pathways. The study showed that the presence of labeled glycine affected receptor binding dynamics, providing insights into therapeutic potentials for conditions like schizophrenia and spasticity .
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Glycine | 56-40-6 | Simplest amino acid; no isotopic labeling |
| Glycine Ethyl Ester | 623-33-6 | Non-labeled version; used broadly in organic synthesis |
| Glycinate | 105-41-9 | Salt form of glycine; different solubility properties |
| Sarcosine | 107-51-7 | Methylated derivative; involved in neurotransmission |
| L-Alanine | 302-72-7 | Similar structure; essential amino acid |
The unique features of this compound stem from its stable isotopic labeling, which enhances its utility for specific research applications requiring precise tracking of molecular behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
